N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide is a hybrid molecule featuring a partially hydrogenated carbazole scaffold linked via a methylene group to a thiophene-2-carboxamide moiety. The thiophene-2-carboxamide group introduces electron-rich aromaticity and hydrogen-bonding capabilities, which are critical for molecular recognition in pharmacological contexts.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-6-3-9-22-17)19-11-12-7-8-16-14(10-12)13-4-1-2-5-15(13)20-16/h3,6-10,20H,1-2,4-5,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVMVTWWRPBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Tetrahydrocarbazole Core Formation
The tetrahydrocarbazole scaffold is typically synthesized via the Fischer indole synthesis , a classical method for constructing indole derivatives. In this reaction, phenylhydrazine reacts with cyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) to form 2,3,4,9-tetrahydro-1H-carbazole. The reaction proceeds through cyclization and aromatization steps, yielding the tetrahydrocarbazole core in moderate to high yields (60–85%).
Reaction Scheme:
Key variables affecting yield include:
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Acid concentration : Higher HCl concentrations (≥4 M) improve cyclization efficiency.
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Temperature : Optimal reaction temperatures range from 80–100°C.
Functionalization at the 6-Position: Introduction of the Methylamine Group
The 6-position of the tetrahydrocarbazole core must be functionalized with a methylamine group. This is achieved through a two-step process:
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Bromination : Electrophilic bromination using Br₂ in acetic acid introduces a bromine atom at the 6-position.
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Nucleophilic Substitution : The brominated intermediate reacts with methylamine (CH₃NH₂) in the presence of a base (e.g., K₂CO₃) to yield (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylamine.
Optimization Note :
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Using excess methylamine (3–4 equivalents) and polar aprotic solvents (e.g., DMF) improves substitution efficiency, achieving yields of 70–80%.
Amide Bond Formation with Thiophene-2-Carboxylic Acid
The final step involves coupling the methylamine intermediate with thiophene-2-carboxylic acid to form the target compound. This is accomplished via carbodiimide-mediated coupling , a standard method for amide bond formation.
Carbodiimide-Mediated Coupling
Reagents and Conditions :
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Activation : Thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
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Coupling : The activated acid reacts with (2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylamine at room temperature for 48 hours.
Reaction Scheme:
Yield and Purity :
Alternative Coupling Methods
While EDC/DMAP is the most reported method, alternative strategies include:
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HATU-Mediated Coupling : Higher yields (80–85%) but increased cost.
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Mixed Anhydride Method : Uses isobutyl chloroformate, yielding 60–70% with simpler purification.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
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Room Temperature : Standard for small-scale synthesis to minimize side reactions.
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Reflux Conditions : Patent methods report accelerated reaction rates (5–6 hours vs. 20 hours) using DMF/water at 100–105°C.
Characterization and Analytical Data
Key Analytical Metrics :
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HR-MS | 325.42 g/mol (C₁₉H₂₁N₃OS) |
| Melting Point | DSC | 198–202°C |
| Purity | HPLC | ≥95% (210 nm, tₐ = 12.3 min) |
¹H NMR (400 MHz, CDCl₃) :
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δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3)
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δ 6.95 (s, 1H, carbazole H-7)
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δ 4.25 (s, 2H, CH₂NH)
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility. Key challenges include:
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Cost Management : Bulk purchasing of EDC and recycling solvents (e.g., DCM) reduce expenses.
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Waste Reduction : Neutralization of HCl by-products using NaOH minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives with different degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Carbazolones and other oxygenated carbazole derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs: Tetrahydrocarbazole Derivatives
Tetrahydrocarbazole derivatives are widely studied for their biological activities. Key comparisons include:
Key Observations :
- The target compound uses a methylene linker instead of a carbonyl bridge (as in ), which may reduce steric hindrance and improve solubility .
- Substitutions on the carbazole ring (e.g., Cl, F, CH₃ in ) modulate electronic properties and target affinity. The absence of such substituents in the target compound may simplify synthesis but limit activity tuning .
Thiophene-2-Carboxamide Derivatives
Thiophene carboxamides are recognized for kinase inhibition and apoptosis induction:
Key Observations :
- Substituents on the thiophene ring (e.g., methyl, methoxy in ) influence melting points (160–204°C) and solubility, which could guide formulation strategies for the target compound .
Key Observations :
Biological Activity
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that combines a carbazole moiety with a thiophene carboxamide. The molecular formula is with a molecular weight of approximately 310.41 g/mol. The structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.41 g/mol |
| Exact Mass | 310.113984 g/mol |
Synthesis
The synthesis of this compound typically involves the Fischer indolization method, which allows for the formation of the carbazole scaffold. The incorporation of thiophene and carboxamide functional groups is achieved through standard organic synthesis techniques involving coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the 2,3,4,9-tetrahydro-1H-carbazole scaffold. In particular, thioamide derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) .
Key Findings:
- Cell Viability: The compound exhibited IC50 values indicating effective inhibition of cell growth.
- Mechanism of Action: The proposed mechanisms include:
- Induction of DNA damage
- Disruption of mitochondrial function
- Activation of apoptosis pathways
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays: These assays demonstrated that the compound significantly reduced cell viability in targeted cancer cell lines.
- Morphological Changes: Observations indicated alterations in cell morphology consistent with apoptotic processes.
- Cell Cycle Analysis: Flow cytometry was utilized to assess cell cycle distribution, revealing G0/G1 phase arrest in treated cells.
- DNA Damage Assessment: Comet assays indicated increased DNA strand breaks in treated cells.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study focused on evaluating the anticancer activity of this compound against MCF-7 cells demonstrated an IC50 value of approximately 15 µM. The study also reported significant morphological changes indicative of apoptosis after treatment for 48 hours .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways activated by this compound. It was found to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Q & A
Q. What are the common synthetic routes for N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A key step involves coupling thiophene-2-carboxylic acid derivatives (e.g., acid chlorides or activated esters) with the carbazole-containing amine intermediate. For example, describes similar syntheses using anhydrides (e.g., succinic or maleic anhydride) in dichloromethane under nitrogen, followed by reflux and purification via reverse-phase HPLC . Critical parameters include:
- Reaction Solvent : Dry CH₂Cl₂ to avoid hydrolysis.
- Activating Agents : Use of coupling agents like EDC/HOBt for amide bond formation.
- Purification : Gradient elution (30% → 100% methanol/water) for HPLC .
Q. How is the compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carbazole methylene groups at δ 2.6–3.0 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₂OS: 339.1264) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Primary assays include:
- Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinase or protease inhibition).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in thiophene-carboxamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) refines bond lengths, angles, and torsion angles. Key steps:
- Data Collection : High-resolution (≤1.0 Å) datasets to detect subtle conformational differences.
- Hydrogen Bonding Analysis : Tools like ORTEP-3 () visualize intermolecular interactions (e.g., N–H···O=C motifs) .
- Puckering Analysis : For carbazole rings, Cremer-Pople coordinates quantify non-planarity () .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies (e.g., variable MIC values) require:
- SAR Studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups on the carbazole) to identify critical pharmacophores .
- Solubility Profiling : LogP measurements (via HPLC) to rule out bioavailability issues.
- Metabolic Stability : Liver microsome assays to assess degradation rates .
Q. How do computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates oxidation potentials of thiophene or carbazole moieties.
- Molecular Docking : Identifies cytochrome P450 binding sites (e.g., CYP3A4).
- MD Simulations : Predicts hydrolysis susceptibility of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
